BenchChemオンラインストアへようこそ!

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea

Acetylcholinesterase Alzheimer's Disease Structure-Activity Relationship

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea (CAS: 1203288-22-5) is a synthetic small molecule belonging to the aryl-urea-benzofuranylthiazole hybrid class. This compound is structurally characterized by a benzofuran ring linked to a thiazole ring, which is further connected to a 4-fluorophenyl group via a urea linker.

Molecular Formula C18H12FN3O2S
Molecular Weight 353.37
CAS No. 1203288-22-5
Cat. No. B2638170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea
CAS1203288-22-5
Molecular FormulaC18H12FN3O2S
Molecular Weight353.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN3O2S/c19-12-5-7-13(8-6-12)20-17(23)22-18-21-14(10-25-18)16-9-11-3-1-2-4-15(11)24-16/h1-10H,(H2,20,21,22,23)
InChIKeyOUOCPZYVSOBKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scientific Procurement Guide: Sourcing 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea (CAS 1203288-22-5) for Cholinesterase Research


3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea (CAS: 1203288-22-5) is a synthetic small molecule belonging to the aryl-urea-benzofuranylthiazole hybrid class [1]. This compound is structurally characterized by a benzofuran ring linked to a thiazole ring, which is further connected to a 4-fluorophenyl group via a urea linker. Its primary reported biological relevance lies in the inhibition of cholinesterase enzymes, a key target in Alzheimer's disease research, although direct peer-reviewed data for this specific molecule are scarce [1]. The compound is primarily available through chemical vendors as a research reagent, and its differentiation from analogs is based on its precise substitution pattern, which influences its interaction within the catalytic active site of cholinesterases according to class-wide docking studies [1].

Why Simple Substitution of Aryl-Urea-Benzofuranylthiazole Cholinesterase Inhibitors is Not Straightforward


Within the aryl-urea-benzofuranylthiazole class, even minor structural modifications at the phenyl ring lead to significant shifts in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory potency and selectivity. For example, a simple shift of the fluorine atom from the 2- to the 4-position on the terminal phenyl ring, or the substitution of a hydrogen for a halogen on the benzofuran core, can dramatically alter an inhibitor's IC50 value and selectivity index [1]. This structure-activity relationship (SAR) sensitivity is due to the strict spatial constraints within the enzyme's catalytic active site, where the benzofuran and phenyl rings anchor via specific π-π interactions. Therefore, a compound like 4-fluorophenyl-substituted derivative cannot be assumed to be functionally interchangeable with its 2-fluorophenyl or benzyl analogs without empirical validation [1].

Quantitative Differentiation Guide for 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea Relative to Key Analogs


Predicted AChE Inhibitory Potency Based on 2-Fluorophenyl Analog (e25) Scaffold Comparison

No direct assay data exists for this compound. A class-level inference is presented. The closest analog with published data is e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea), which differs by a 5-bromo substituent on the benzofuran and a 2-fluorophenyl group. This analog demonstrates an AChE IC50 of 3.85 µM. Based on SAR trends, the absence of the 5-bromo substituent and the shift of fluorine from the 2- to 4-position in this target compound is anticipated to alter AChE interactions, but the magnitude and direction of this effect cannot be quantified without new experimental data [1].

Acetylcholinesterase Alzheimer's Disease Structure-Activity Relationship

Selectivity Profile Shift Relative to AChE-Selective Inhibitor e38

Individual selectivity indices for this compound are unknown. The most selective AChE inhibitor in the class, e38 (1-(4-iodophenyl)-3-(4-(5-nitrobenzofuran-2-yl)thiazol-2-yl)urea), displayed a selectivity index (SI) of 0.37 against BuChE, highlighting a strong preference for AChE [1]. This compound, lacking the 5-nitro and 4-iodo substituents, is predicted to have a fundamentally different interaction profile with BuChE, which possesses a larger active site gorge. The unique 4-fluorophenyl terminus suggests a potentially altered selectivity profile, moving away from the high AChE selectivity seen in e38 [1].

Butyrylcholinesterase Selectivity Index Alzheimer's Disease

Predicted ABTS Radical Scavenging Activity Based on Class-Leading Antioxidants

Antioxidant capacity is a key secondary benefit for Alzheimer's therapeutics. In the same chemical class, the most potent ABTS radical scavengers were compounds e2, e4, and e11, with IC50 values of 0.2, 0.5, and 1.13 µM, respectively, outperforming the standard quercetin (IC50 = 1.18 µM) [1]. The target compound's structure, with a thiazole ring and urea linker, provides the necessary electron-rich centers for radical scavenging. However, the electron-withdrawing 4-fluorophenyl group is likely to reduce its radical-scavenging capacity compared to the more electron-rich moieties present in the top-performing analogs, though this hypothesis requires experimental verification [1].

Antioxidant ABTS Assay Multitarget Ligand

Conserved Binding Mode: Interaction with the Catalytic Active Site

Molecular docking studies on the class's best inhibitors (e25 and e38) reveal a conserved binding pose where the thiazole ring and amidic moiety are critical for interaction with both ChEs, while the benzofuran and phenyl rings are anchored to the side chains via π-π interactions [1]. As this target compound retains the core pharmacophore (thiazole-urea-benzofuran), it is predicted to adopt a similar binding mode. The key differentiator is the 4-fluorophenyl tail, which may engage in unique, non-conserved interactions near the peripheral anionic site, potentially influencing entry or exit kinetics from the active site gorge [1].

Molecular Docking Binding Pose Drug Design

Key Research and Experimental Application Scenarios for 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea


Probing Structure-Activity Relationships (SAR) at the Phenyl Terminus for Cholinesterase Inhibition

This compound is ideally suited for a researcher investigating how the position and electronic nature of a single halogen substituent on the terminal phenyl ring modulate AChE and BuChE inhibition. It can be directly compared to its 2-fluorophenyl analog (e25 from Kurt et al., 2015), revealing the specific contribution of the fluorine position to potency and selectivity [1]. Such a focused SAR study is fundamental for refining pharmacophore models within the aryl-urea-thiazole class.

Serving as a Critical Negative Control or Tool Compound in Dual AChE/BuChE Inhibitor Design

In a drug discovery campaign seeking balanced dual AChE/BuChE inhibitors, this compound can serve as a tool to test the hypothesis that a 4-fluorophenyl substitution leads to a different selectivity profile than the highly AChE-selective analogs like e38 [1]. Its synthesis and characterization as a research reagent are essential first steps to generate the missing activity data, making it a valuable asset for any medicinal chemistry laboratory.

Crystallographic or Cryo-EM Fragment Screening for Cholinesterase Ligands

Given its predicted binding mode, where the core scaffold anchors within the active site, this compound could be used in crystallographic or cryo-electron microscopy studies to visualize how the 4-fluorophenyl moiety extends toward the peripheral site of cholinesterases [1]. This structural biology application would provide high-resolution data on a novel ligand-enzyme interaction, complementing existing docking models.

Quote Request

Request a Quote for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.